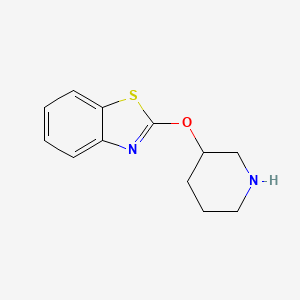

2-(Piperidin-3-yloxy)-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-piperidin-3-yloxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBWQDASDTZXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-chloropiperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the chlorinated piperidine, forming the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Substitution: The piperidine moiety can undergo substitution reactions, particularly at the nitrogen atom, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-3-yloxy)-1,3-benzothiazole has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperidine vs. Piperazine Derivatives

- 2-(Piperidin-3-yloxy)-1,3-benzothiazole: The ether-linked piperidine group may enhance lipophilicity compared to amine-linked analogs.

- 2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (Compound 14) : This analog, bearing a piperazine ring and a trifluoromethoxy group, demonstrated potent use-dependent inhibition of skeletal muscle sodium channels, suggesting utility in neuromuscular disorders . The trifluoromethoxy group likely enhances metabolic stability and electron-withdrawing effects.

Amino Acetylenic Benzothiazoles

- BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) : Exhibited strong antimicrobial activity (MIC = 15.62 µg/mL against Staphylococcus aureus and Candida albicans). The seven-membered azepane ring conferred superior activity compared to six-membered piperidine analogs (BZ4) .

- BZ7 (2-[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole): Showed selectivity for Pseudomonas aeruginosa (MIC = 31.25 µg/mL), highlighting the impact of methyl substituents on bacterial target specificity .

Halogenated and Aromatic Derivatives

- 2-(4-Aminophenyl)-1,3-benzothiazole: The aminophenyl substituent enables hydrogen bonding, contributing to antitumor activity by interacting with cellular targets like kinases or DNA .

Physicochemical Properties

*Estimated using computational tools. †Calculated based on molecular formula (C12H14N2OS). ‡Predicted using XLogP3 .

Biological Activity

2-(Piperidin-3-yloxy)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The compound consists of a piperidine moiety linked to a benzothiazole ring, providing a unique structure that may interact with various biological targets.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₄N₂OS

- Molecular Weight : 250.33 g/mol

- CAS Number : 1185314-80-0

The compound is synthesized through the reaction of 2-hydroxybenzothiazole with 3-chloropiperidine, typically under basic conditions using solvents like dimethylformamide (DMF) .

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The Minimum Inhibitory Concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The IC₅₀ values ranged from 19.9 to 75.3 µM, indicating a promising profile for further development.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 35.5 |

| COV318 | 50.0 |

| OVCAR-3 | 75.3 |

The mechanism of action appears to involve the modulation of apoptosis pathways and cell cycle arrest, although detailed molecular mechanisms are still under investigation .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The piperidine moiety can form hydrophobic interactions with enzyme active sites, while the benzothiazole ring can engage in π-π stacking interactions. This dual interaction may enhance the compound's efficacy as an enzyme inhibitor or receptor modulator .

Case Studies and Research Findings

- Anticancer Study : A study conducted on pancreatic cancer models demonstrated that the compound significantly inhibited tumor growth in vivo, with an IC₅₀ value of approximately 9.28 µM in primary cell cultures derived from pancreatic ductal adenocarcinoma .

- PPARδ Agonism : Another research highlighted the potential of related benzothiazole derivatives as selective PPARδ agonists, which are relevant in treating metabolic disorders . This suggests that structural modifications could enhance the biological profile of benzothiazole derivatives.

Q & A

Basic: What synthetic routes are commonly used for preparing 2-(Piperidin-3-yloxy)-1,3-benzothiazole, and how is its purity validated?

Methodological Answer:

The synthesis typically involves coupling piperidine derivatives with benzothiazole precursors under optimized conditions. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions in solvents like methanol or DMF, often catalyzed by bases (e.g., K₂CO₃) or transition metals . Purity is validated using a combination of:

- Melting point analysis to confirm consistency with literature values.

- Spectroscopic techniques :

- FT-IR to identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹, C-S stretch at ~690 cm⁻¹) .

- ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine methylene signals at δ 1.5–2.5 ppm) .

- Elemental analysis (C, H, N) to match theoretical and experimental compositions .

Basic: How are benzothiazole derivatives characterized structurally, and what key spectral markers should researchers prioritize?

Methodological Answer:

Structural characterization relies on:

- ¹H NMR : Focus on resolving aromatic protons (benzothiazole ring) and piperidine methylene/methine groups. For example, 2-substituted benzothiazoles show distinct deshielding of protons adjacent to the sulfur atom .

- ¹³C NMR : Key signals include C=N (δ ~160 ppm) and C-S (δ ~120–130 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm .

- X-ray crystallography : For unambiguous confirmation, as demonstrated for 2-(4-aminophenyl)-1,3-benzothiazole derivatives .

Advanced: How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

- Target selection : Prioritize enzymes with known benzothiazole interactions (e.g., α-glucosidase, Mycobacterium tuberculosis enzymes) .

- Docking software : Use AutoDock Vina or Schrödinger Suite. For example, docking studies on benzothiazole-triazole hybrids revealed binding poses with hydrogen bonds to catalytic residues (e.g., His279 in α-glucosidase) .

- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values. Contradictions may arise from solvent effects or protein flexibility, necessitating MD simulations .

Advanced: What strategies improve reaction yields during the synthesis of complex benzothiazole-piperidine hybrids?

Methodological Answer:

- Catalyst optimization : Nickel-catalyzed C–S bond activation enables cycloaddition reactions with alkynes, achieving yields >50% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature control : Low temperatures (0–5°C) prevent side reactions in diazotization or azide-alkyne cycloadditions .

- Workflow : Monitor intermediates via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced: How do structural modifications to the benzothiazole core influence antimycobacterial activity?

Methodological Answer:

- Electron-withdrawing groups : Substitutions like –Cl or –CF₃ enhance activity against Mycobacterium tuberculosis H37Rv by increasing membrane permeability (e.g., MIC ≤ 2 µg/mL for 4-chloro derivatives) .

- Piperidine positioning : 3-yloxy substitution optimizes steric compatibility with enzyme active sites, as shown in SAR studies .

- Bioisosteric replacement : Replacing benzothiazole with pyrazole retains activity but alters pharmacokinetics (e.g., logP changes) .

Advanced: What in vitro assays are used to evaluate antimicrobial efficacy, and how should time-kill curve data be interpreted?

Methodological Answer:

- Time-kill assays : Expose Candida albicans to 2×(MIC) of the compound, sample at 0, 4, 8, 24 h, and quantify viability via colony-forming units (CFU/mL). A ≥3-log reduction in CFU indicates bactericidal activity .

- Contradictions : Static effects (no CFU reduction) may suggest target-specific inhibition rather than membrane disruption. Validate with fluorescence-based viability probes (e.g., resazurin) .

- Controls : Include reference drugs (e.g., fluconazole) and solvent-only blanks to distinguish compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.